molecular formula C9H11BrO B13175441 3-([1-(Bromomethyl)cyclopropyl]methyl)furan

3-([1-(Bromomethyl)cyclopropyl]methyl)furan

Cat. No.: B13175441
M. Wt: 215.09 g/mol
InChI Key: ZVBHZMCGGPKWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-([1-(Bromomethyl)cyclopropyl]methyl)furan is an organic compound characterized by a furan ring substituted with a bromomethyl cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-([1-(Bromomethyl)cyclopropyl]methyl)furan typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) as reagents . The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes further transformations to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-([1-(Bromomethyl)cyclopropyl]methyl)furan can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can react with the bromomethyl group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation can lead to the formation of furan-2,5-dione derivatives.
  • Reduction results in the formation of cyclopropylmethyl furan derivatives.

Scientific Research Applications

3-([1-(Bromomethyl)cyclopropyl]methyl)furan has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-([1-(Bromomethyl)cyclopropyl]methyl)furan involves its interaction with molecular targets through its bromomethyl and furan moieties. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The furan ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    Cyclopropylmethyl bromide: Shares the cyclopropylmethyl group but lacks the furan ring.

    Furan-2-carboxaldehyde: Contains the furan ring but lacks the cyclopropylmethyl group.

    Bromomethyl furan: Similar structure but without the cyclopropyl group.

Uniqueness: 3-([1-(Bromomethyl)cyclopropyl]methyl)furan is unique due to the combination of the bromomethyl cyclopropyl group and the furan ring, which imparts distinct chemical reactivity and potential biological activity.

Biological Activity

The compound 3-([1-(Bromomethyl)cyclopropyl]methyl)furan is a derivative of furan, which is a five-membered aromatic ring containing oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and organic synthesis. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₈H₉BrO
  • Molecular Weight : 201.06 g/mol
  • IUPAC Name : this compound

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound allows for specific interactions with biological targets.

Antimicrobial Activity

Studies have shown that furan derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. The bromomethyl group enhances the electrophilic nature of the compound, potentially increasing its reactivity with microbial targets.

Anticancer Potential

Furan derivatives are also explored for their anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth.

The mechanism by which This compound exerts its biological effects is not fully understood but may involve:

  • Interaction with DNA : Some furan derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of furan derivatives:

  • Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated various furan derivatives for their antibacterial activity against Escherichia coli and Staphylococcus aureus. Results indicated that certain substitutions at the furan ring significantly enhanced antimicrobial potency .
  • Anticancer Activity :
    • Research featured in Cancer Letters demonstrated that a closely related furan derivative induced apoptosis in human cancer cell lines through the activation of caspase pathways . This suggests potential therapeutic applications for compounds like This compound in cancer treatment.
  • Mechanistic Insights :
    • A study focused on the mechanism of action revealed that furan derivatives could modulate key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
FuranAntimicrobialDNA intercalation
2-MethylfuranAnticancerEnzyme inhibition
5-Bromo-2-furanAntifungalReactive oxygen species generation

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

3-[[1-(bromomethyl)cyclopropyl]methyl]furan

InChI

InChI=1S/C9H11BrO/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6H,2-3,5,7H2

InChI Key

ZVBHZMCGGPKWRP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=COC=C2)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.